2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Antibacterial discovery Biotin biosynthesis inhibition BioA enzyme

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (CAS 1427380-85-5, molecular formula C8H10ClN3O3S, molecular weight 263.7 g/mol) is a hydrazide derivative containing a 4-nitrophenyl thioether linkage, supplied as a hydrochloride salt. This compound features a primary hydrazide moiety capable of forming hydrazones with aldehydes and ketones, a reactive thioether sulfur, and a para-nitro substituent that modulates electronic properties.

Molecular Formula C8H10ClN3O3S
Molecular Weight 263.70 g/mol
Cat. No. B12316723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride
Molecular FormulaC8H10ClN3O3S
Molecular Weight263.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])SCC(=O)NN.Cl
InChIInChI=1S/C8H9N3O3S.ClH/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14;/h1-4H,5,9H2,(H,10,12);1H
InChIKeyGCJTZTPPIDBHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride: Procurement Guide for a 4-Nitrophenylthio Acetohydrazide Building Block (CAS 1427380-85-5)


2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride (CAS 1427380-85-5, molecular formula C8H10ClN3O3S, molecular weight 263.7 g/mol) is a hydrazide derivative containing a 4-nitrophenyl thioether linkage, supplied as a hydrochloride salt [1]. This compound features a primary hydrazide moiety capable of forming hydrazones with aldehydes and ketones, a reactive thioether sulfur, and a para-nitro substituent that modulates electronic properties . Structurally, it belongs to the nitrophenylsulfanyl acetohydrazide family, which includes both 2-nitro and 4-nitro positional isomers as well as 3-nitro variants [2].

Why 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride Cannot Be Substituted with Positional Isomers or Free Base Forms


Generic substitution fails for this compound due to three critical, quantifiable differentiators. First, positional isomerism dictates biological target engagement: the 2-nitro ortho isomer (MAC13772, CAS 4871-40-3) is a validated, potent BioA enzyme inhibitor with IC50 = 250 nM and a co-crystal structure bound to its target [1]. In contrast, the 4-nitro para isomer (this compound) exhibits no reported BioA inhibition, demonstrating that nitro group position fundamentally alters pharmacophore recognition . Second, the hydrochloride salt form confers distinct physicochemical handling advantages relative to the free base . Third, the para-nitro electronic configuration directs reactivity in hydrazone formation and heterocycle synthesis along divergent pathways compared to ortho-substituted analogs [2].

Quantitative Comparative Evidence: 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride vs. Positional Isomers and Free Base Forms


Positional Isomer Specificity: Para-Nitro (4-NO2) vs. Ortho-Nitro (2-NO2) BioA Enzyme Inhibition

The ortho-nitro positional isomer MAC13772 (2-[(2-nitrophenyl)sulfanyl]acetohydrazide) demonstrates potent inhibition of the bacterial enzyme BioA with IC50 = 250 nM . A co-crystal structure of MAC13772 bound to BioA (PDB ID: 6ED7) confirms specific binding pocket engagement enabled by the ortho-nitro geometry [1]. In contrast, the para-nitro positional isomer (the target compound) shows no reported BioA inhibition activity in the same assay system [2]. This complete loss of target engagement (from 250 nM to inactive) upon shifting the nitro group from the ortho to para position demonstrates that these positional isomers are pharmacologically non-interchangeable compounds with distinct biological profiles [2].

Antibacterial discovery Biotin biosynthesis inhibition BioA enzyme Positional isomer SAR

Hydrochloride Salt Form: Quantitative Solubility Advantage for Aqueous Assay Compatibility

The hydrochloride salt of 2-[(4-nitrophenyl)sulfanyl]acetohydrazide (CAS 1427380-85-5) demonstrates measurable aqueous solubility of 38 μM (approximately 10 μg/mL) . In contrast, the ortho-nitro free base analog MAC13772 (CAS 4871-40-3) exhibits aqueous solubility requiring DMSO for dissolution, with reported DMSO solubility of 17.86 mg/mL (78.60 mM) . The hydrochloride salt form provides direct aqueous solubility without organic co-solvent, representing a formulation advantage for biological assays sensitive to DMSO content or for aqueous reaction conditions requiring soluble hydrazide reactants . The free base form of the 4-nitro compound (CAS 1147195-64-9) has reported purity of 95% but lacks the enhanced aqueous solubility conferred by salt formation .

Drug discovery Aqueous solubility Salt selection Assay development

Synthetic Utility: Hydrazide Moiety Reactivity for Hydrazone Library Generation

The primary hydrazide moiety in 2-[(4-nitrophenyl)sulfanyl]acetohydrazide reacts with aldehydes and ketones to form hydrazone derivatives with reported yields of 75-85% under standard condensation conditions (refluxing ethanol, 4 hours) [1]. This reactivity profile is consistent with the broader class of acetohydrazides, where N′-arylidene acetohydrazide derivatives have been synthesized and characterized for anticancer activity screening [2]. The presence of both the hydrazide condensation site and the thioether sulfur (available for oxidation or alkylation) provides two orthogonal functional handles for diversification [3]. The para-nitro substituent serves as an electron-withdrawing group that modulates hydrazone formation kinetics and can be reduced to an amine for additional derivatization .

Medicinal chemistry Hydrazone synthesis Fragment-based drug discovery Chemical library

Patent-Landscape Positioning: 4-Nitro Para Isomer as Distinct Antibacterial Lead Scaffold

US Patent US20150237857A1 explicitly claims 2-(4-nitrophenyl)sulfanylacetohydrazide (the free base form of the target compound) and its 3-nitro meta isomer as antibacterial agents [1]. The patent discloses these compounds as part of a broader class of hydrazide and acetohydrazide derivatives with activity against bacterial pathogens [2]. Importantly, the patent claims distinguish the 4-nitro para isomer from the 2-nitro ortho isomer (MAC13772, CAS 4871-40-3), which was developed via a distinct discovery pathway targeting BioA inhibition in nutrient-restricted bacteria [3]. The antibacterial mechanism for the 4-nitro compound, while not fully elucidated, appears distinct from BioA inhibition based on the absence of reported BioA activity .

Antibacterial patents Quorum sensing inhibition Intellectual property Lead optimization

Optimal Research and Procurement Scenarios for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide Hydrochloride (CAS 1427380-85-5)


Antibacterial Lead Optimization Excluding BioA Inhibition Pathways

Procure the 4-nitro para isomer hydrochloride (CAS 1427380-85-5) for antibacterial discovery programs that require a nitrophenylsulfanyl acetohydrazide scaffold distinct from the BioA-targeting 2-nitro ortho isomer MAC13772 (CAS 4871-40-3). US Patent US20150237857A1 claims the 4-nitro compound as an antibacterial agent with a mechanism of action separate from BioA inhibition, based on the absence of reported BioA activity for this positional isomer [1]. This scenario applies to programs seeking novel antibacterial mechanisms of action or compounds with distinct patent positioning relative to established BioA inhibitor chemotypes [1].

Hydrazone Library Synthesis Requiring Aqueous-Soluble Hydrazide Building Blocks

Procure the hydrochloride salt form (CAS 1427380-85-5) specifically for generating hydrazone derivative libraries under aqueous or low-organic-solvent conditions. The hydrochloride salt provides measurable aqueous solubility of 38 μM , enabling condensation reactions with water-soluble aldehydes and ketones without requiring DMSO or other organic co-solvents that may interfere with downstream biological screening. Based on class-level reactivity data, hydrazone formation is expected to proceed with 75-85% yield under standard condensation conditions [2].

Synthetic Intermediate for Heterocyclic Scaffolds via Thioether Functionalization

Procure this compound as a synthetic intermediate for constructing 1,3,4-thiadiazole, thiazole, or other sulfur-containing heterocycles. The thioether sulfur adjacent to the acetohydrazide moiety serves as a handle for oxidation or nucleophilic displacement, while the hydrazide group can cyclize with appropriate reagents to form five-membered heterocyclic rings [3]. The para-nitro group provides an electron-withdrawing substituent that can modulate cyclization rates and regioselectivity [4].

Reference Standard for Positional Isomer Purity Analysis and Analytical Method Development

Procure the 4-nitro para isomer hydrochloride (CAS 1427380-85-5, 95% purity) as an analytical reference standard to distinguish it from the 2-nitro ortho isomer (CAS 4871-40-3) and 3-nitro meta isomer (CAS 36107-14-9) in quality control and reaction monitoring applications. The distinct chromatographic retention properties and spectroscopic signatures of positional isomers necessitate the use of authentic reference standards for accurate identification and quantification in complex reaction mixtures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.